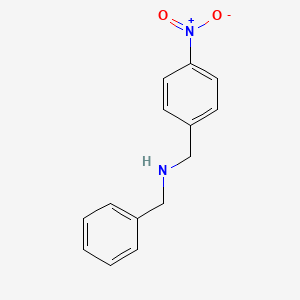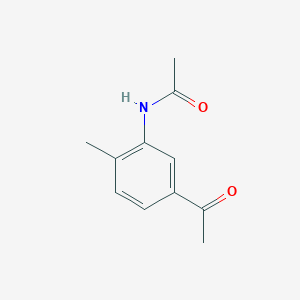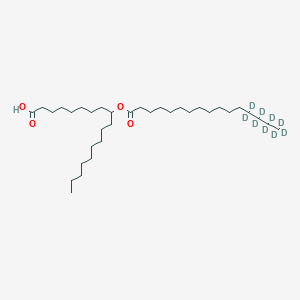
9-PAHSA-d9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-[(13,13,14,14,15,15,16,16,16-d9)palmitoyl]hydroxy-stearic acid, commonly known as 9-PAHSA-d9, is a deuterated form of palmitic acid-9-hydroxy-stearic acid. This compound is a member of the fatty acid esters of hydroxy fatty acids (FAHFAs) family. It has gained significant attention due to its potential therapeutic benefits, particularly in the context of metabolic disorders such as type 2 diabetes and cardiovascular diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-PAHSA-d9 involves the esterification of palmitic acid with hydroxy-stearic acid, where the nine protons of palmitoyl are replaced by deuterium. The reaction typically occurs in the presence of a catalyst and under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve a product with a purity greater than 99% .
化学反応の分析
Types of Reactions
9-PAHSA-d9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
科学的研究の応用
9-PAHSA-d9 has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 9-PAHSA-d9 involves its interaction with specific molecular targets and pathways. It has been shown to signal through G protein-coupled receptors (GPR120) to enhance insulin-stimulated glucose uptake in adipocytes. Additionally, it modulates autophagic flux and reduces myocardial hypertrophy, contributing to its beneficial effects in metabolic disorders .
類似化合物との比較
Similar Compounds
5-PAHSA: Another member of the FAHFA family with similar anti-inflammatory and anti-diabetic effects.
9-OAHPA: A related compound with insulin-sensitizing effects.
Uniqueness of 9-PAHSA-d9
This compound stands out due to its deuterated nature, which provides enhanced stability and allows for more precise tracing in metabolic studies. Its unique interaction with GPR120 and its ability to modulate autophagic flux further distinguish it from other similar compounds .
特性
分子式 |
C34H66O4 |
|---|---|
分子量 |
547.9 g/mol |
IUPAC名 |
9-(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoyloxy)octadecanoic acid |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/i1D3,3D2,5D2,7D2 |
InChIキー |
MHQWHZLXDBVXML-NPNXCVMYSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCC)CCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



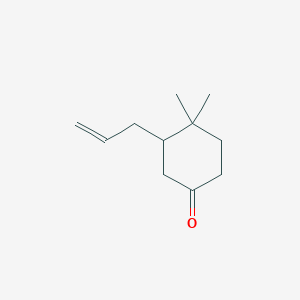
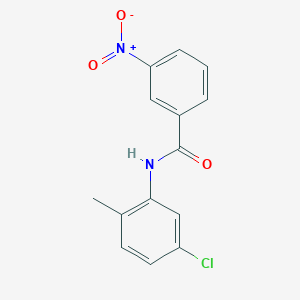

![Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]-](/img/structure/B11939782.png)
![9-Phenyl-4-oxatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione](/img/structure/B11939783.png)
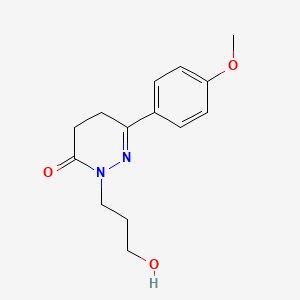
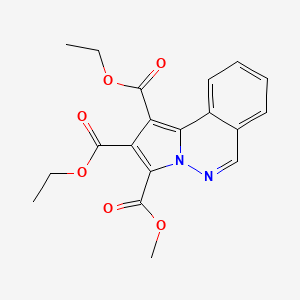


![(2R)-3-Carboxy-2-[(9-carboxy-1-oxononyl)oxy]-N,N,N-trimethyl-1-propanaminium Inner Salt](/img/structure/B11939830.png)
